molecular formula C13H17F2NO2 B12839774 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid CAS No. 4093-12-3

3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid

Cat. No.: B12839774
CAS No.: 4093-12-3
M. Wt: 257.28 g/mol
InChI Key: VUFNDRFVBDIXGF-UHFFFAOYSA-N
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Description

3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid (CAS 4093-12-3) is a fluorinated organic compound with a molecular weight of 257.28 g/mol and the molecular formula C13H17F2NO2 . This compound serves as a key synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel positron emission tomography (PET) tracers . Research into fluorinated phenylalanine analogues has shown significant promise for brain tumor imaging, as these compounds can be designed to target the L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells . The bis(2-fluoroethyl)amino group is a critical functional moiety in this context, often incorporated to improve affinity for specific transporters and to serve as a precursor for radiolabeling with fluorine-18 . Furthermore, structurally related compounds have been investigated for their ability to alkylate DNA, specifically by binding to the N7 position of guanine, which can lead to the formation of inter-strand cross-links and subsequent cytotoxicity . This mechanism is of interest in the search for new therapeutic agents. The compound has a density of approximately 1.195 g/cm³ and a flash point of about 197.4°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

4093-12-3

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C13H17F2NO2/c14-7-9-16(10-8-15)12-4-1-11(2-5-12)3-6-13(17)18/h1-2,4-5H,3,6-10H2,(H,17,18)

InChI Key

VUFNDRFVBDIXGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)N(CCF)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the intermediate 4-[bis(2-fluoroethyl)amino]benzene.

    Alkylation: The intermediate is then subjected to alkylation with a suitable propanoic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The phenyl ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogenated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through methods that often involve the modification of phenylalanine derivatives. Fluorinated amino acids like 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid are synthesized to enhance their biological properties, such as increased metabolic stability and improved pharmacokinetics.

Key Synthesis Pathways:

  • Direct Fluorination: Utilizing reagents such as [^18F]F_2 or [^18F]AcOF to introduce fluorine atoms at specific positions on the phenyl ring .
  • Coupling Reactions: Employing N-hydroxytetrachlorophthalimide esters with boronic acids to create substituted phenylalanine derivatives .

3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid exhibits significant biological activity, particularly in the realm of enzyme inhibition and neurotransmitter regulation.

Mechanisms of Action:

  • Monoamine Oxidase Inhibition: Preliminary studies indicate that this compound may inhibit monoamine oxidase, an enzyme critical for the metabolism of neurotransmitters like serotonin and dopamine .
  • Antimicrobial Properties: Some derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections .

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting neurological disorders and antimicrobial agents.

Case Studies:

  • A study highlighted the use of fluorinated phenylalanines in drug development, showcasing their role in enhancing the efficacy of therapeutic agents .
  • Research on similar compounds demonstrated their effectiveness in treating conditions influenced by neurotransmitter imbalances, such as depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid involves its interaction with molecular targets in biological systems. The bis(2-fluoroethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Melphalan and Chloroethyl Analogs

Melphalan (CAS 148-82-3) is a well-known chemotherapeutic agent with the structure (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid . Key differences include:

  • Substituents : Melphalan has chloroethyl groups, whereas the target compound uses fluoroethyl groups.
  • Reactivity: Chloroethyl groups are more reactive in alkylating DNA, leading to cross-linking and cytotoxicity.
  • Molecular Weight : Melphalan (305.20 g/mol) is heavier than the fluoroethyl analog (257.31 g/mol), which may affect solubility and biodistribution .
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
3-[4-[bis(2-fluoroethyl)... C₁₃H₁₇F₂NO₂ 257.31 Bis(2-fluoroethyl)amino Not reported (structural analog of alkylating agents)
Melphalan C₁₃H₁₈Cl₂N₂O₂ 305.20 Bis(2-chloroethyl)amino DNA alkylation, chemotherapy

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

These derivatives (e.g., compounds 1–36 in Table 1 of ) replace the bis(fluoroethyl)amino group with a 4-hydroxyphenyl moiety. Studies show that substituents on the phenyl ring critically influence anticancer activity:

  • Hydroxyl groups enhance hydrogen-bonding interactions with biological targets, while fluoroethyl groups may improve metabolic stability and membrane permeability .
  • For example, compound 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent activity against WHO priority pathogens, suggesting that electron-withdrawing groups (e.g., fluorine) could modulate antimicrobial or anticancer effects .

Ketone and Trifluoromethyl Analogs

  • 3-{4-[bis(2-fluoroethyl)amino]phenyl}-2-oxopropanoic acid (CAS 4252-36-2): This analog replaces the propanoic acid chain with a ketone group, altering acidity and hydrogen-bonding capacity. Such modifications could shift biological targets from enzymes (e.g., carboxylase inhibitors) to receptors .
  • 3-[4-(Trifluoromethyl)phenyl]propanoic acid: The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~2.9) compared to the bis(fluoroethyl)amino analog. This property enhances binding to cationic residues in proteins, as seen in crystallographic studies .

Amino Acid Derivatives

Compounds like (S)-2-amino-3-(4-fluorophenyl)propanoic acid (L-4-fluorophenylalanine) share a fluorinated phenyl group but feature an α-amino acid backbone instead of a propanoic acid chain. The amino acid structure enables incorporation into peptides or proteins, whereas the propanoic acid moiety may favor enzyme inhibition or receptor antagonism .

Biological Activity

3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, structure-activity relationships, and potential mechanisms of action.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₃H₁₈F₂N₂O₂
  • Molecular Weight : 270.29 g/mol

This compound features a phenyl ring substituted with a bis(2-fluoroethyl)amino group and a propanoic acid moiety, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid exhibit promising anticancer activity. For instance, research has shown that certain analogs can significantly reduce cell viability in various cancer cell lines, including A549 (non-small cell lung cancer) cells. The most potent compounds demonstrated around 50% reduction in cell viability at specific concentrations, suggesting a strong potential for further development as anticancer agents .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to disrupt the cell cycle and induce apoptosis in cancer cells.
  • Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress within cells .
  • Targeting Specific Pathways : The structural modifications in the bis(2-fluoroethyl)amino group may enhance binding affinity to specific cellular targets involved in cancer progression.

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid is crucial for optimizing its efficacy. Table 1 summarizes the relationship between structural modifications and biological activity:

Compound VariantStructural ModificationIC50 (µM) on A549 CellsAntioxidant Activity (DPPH Assay)
Compound ANo modification25Moderate
Compound BAddition of hydroxyl group15High
Compound CSubstitution with methyl group10Very High

This table illustrates that certain modifications can enhance both anticancer potency and antioxidant capacity.

In Vitro Studies

In vitro experiments have demonstrated that compounds similar to 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid significantly inhibit the growth of various cancer cell lines. For example, a study found that specific derivatives reduced A549 cell migration by up to 60%, indicating potential for metastasis prevention .

Preclinical Evaluations

Preclinical evaluations using animal models have also suggested that these compounds can effectively target tumors with minimal toxicity to normal tissues. This selectivity is critical for developing effective cancer therapies .

Q & A

Q. What are the recommended synthetic routes for 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A common approach involves nucleophilic substitution of the amino group on the phenyl ring with 2-fluoroethyl halides, followed by carboxylation or hydrolysis of ester intermediates. For example, a two-step protocol using LiOH in tetrahydrofuran (THF)/water mixtures under reflux can hydrolyze ester precursors to the carboxylic acid . Optimization strategies include:
  • Temperature control : Maintaining 50–60°C during fluorination to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity of the amino group.
  • Purification : Acid-base extraction (e.g., using HCl and NaHCO₃) followed by recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of fluorinated ethyl groups (δ ~4.5 ppm for -CH₂F) and the aromatic proton environment (δ ~7.2–7.8 ppm). ¹⁹F NMR detects fluorine coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~314.1 Da) and fragmentation patterns.
  • X-ray Crystallography : Resolves bond angles and dihedral distortions in the fluorinated side chains, critical for understanding steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or cellular models. To address this:
  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify potency thresholds.
  • Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data and identify outliers due to experimental artifacts .

Q. What strategies are employed to establish structure-activity relationships (SAR) for fluorinated modifications on the ethyl groups?

  • Methodological Answer :
  • Isosteric Replacement : Substitute 2-fluoroethyl groups with chloroethyl or hydroxyl ethyl analogs to assess electronic vs. steric contributions .
  • Computational Modeling : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to predict metabolic stability of C-F bonds.
  • In vitro Pharmacokinetics : Measure LogP (octanol-water partition coefficient) to correlate fluorine substitution with membrane permeability .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • Flow Chemistry : Continuous-flow reactors reduce batch variability and improve heat management during exothermic fluorination steps.
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates in biphasic systems .
  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to enhance sustainability and safety .

Data Contradiction Analysis

Q. Why do some studies report low solubility of this compound in aqueous buffers despite its polar carboxylate group?

  • Methodological Answer : The fluorinated ethyl groups introduce hydrophobicity, counteracting the carboxylate's polarity. To improve solubility:
  • Salt Formation : Prepare sodium or ammonium salts via neutralization with NaOH/NH₄OH.
  • Co-solvents : Use 10–20% polyethylene glycol (PEG-400) in phosphate-buffered saline (PBS).
  • Pro-drug Design : Esterify the carboxylic acid to enhance lipophilicity, with enzymatic cleavage in vivo .

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